

# t-BuDavePhos: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

**Compound Name:** 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl

**Cat. No.:** B1349323

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For researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of the physical and chemical properties of t-BuDavePhos, a highly efficient and versatile phosphine ligand. This document details its applications in catalysis, provides established experimental protocols, and illustrates key reaction mechanisms.

t-BuDavePhos, or **2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl**, is a commercially available, electron-rich and sterically hindered biarylphosphine ligand.<sup>[1][2]</sup> It has gained significant traction in the field of organic synthesis, particularly as a supporting ligand in palladium-catalyzed cross-coupling reactions. Its robust nature, characterized by air and moisture stability, along with its high reactivity, makes it a valuable tool in the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.<sup>[2]</sup>

## Core Physical and Chemical Properties

t-BuDavePhos is a white crystalline solid that is soluble in common organic solvents.<sup>[1][2]</sup> Its physical and chemical characteristics are summarized in the tables below for easy reference.

## Table 1: General Properties of t-BuDavePhos

Property	Value	Reference(s)
CAS Number	224311-49-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>22</sub> H <sub>32</sub> NP	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Appearance	White crystalline powder	<a href="#">[1]</a> <a href="#">[6]</a>
Functional Group	Phosphine	<a href="#">[2]</a>

**Table 2: Molecular and Physical Data of t-BuDavePhos**

Property	Value	Reference(s)
Molecular Weight	341.47 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Exact Mass	341.227 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	341.227 g/mol	<a href="#">[1]</a>
Melting Point	114-118 °C	<a href="#">[2]</a> <a href="#">[7]</a>
Topological Polar Surface Area	3.2 Å <sup>2</sup>	<a href="#">[1]</a>
Rotatable Bond Count	5	<a href="#">[1]</a>

**Table 3: Stability and Handling of t-BuDavePhos**

Property	Information	Reference(s)
Stability	Air, moisture, and thermally-stable	<a href="#">[2]</a>
Storage Class	11 (Combustible Solids)	<a href="#">[2]</a>
Personal Protective Equipment (PPE)	Dust mask type N95 (US), Eyeshields, Gloves	

## Key Applications and Experimental Protocols

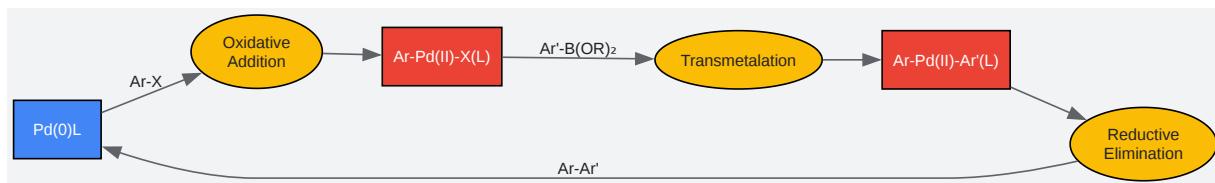
t-BuDavePhos is a highly effective ligand in various palladium-catalyzed cross-coupling reactions. Its bulky di-tert-butylphosphino group and the biphenyl backbone create a sterically

demanding and electron-rich environment around the palladium center, which facilitates crucial steps in the catalytic cycle.

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The t-BuDavePhos ligand, often used with a palladium precatalyst, demonstrates high reactivity and a broad substrate scope, enabling the coupling of sterically hindered and electronically diverse aryl halides with boronic acids.

- **Reaction Setup:** In a dry reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and a suitable base (e.g.,  $K_3PO_4$ , 2.0-3.0 mmol).
- **Catalyst Addition:** Add the palladium precatalyst, such as  $Pd_2(dba)_3$  (0.009 mmol, 5 mol%) and the t-BuDavePhos ligand (0.030 mmol, 15 mol%).
- **Inert Atmosphere:** Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) three times.
- **Solvent Addition:** Add anhydrous and degassed solvent (e.g., toluene and THF) via syringe. [9]
- **Reaction Conditions:** Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor its progress using TLC or GC/LC-MS until the starting material is consumed.[9]
- **Work-up:** Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel.



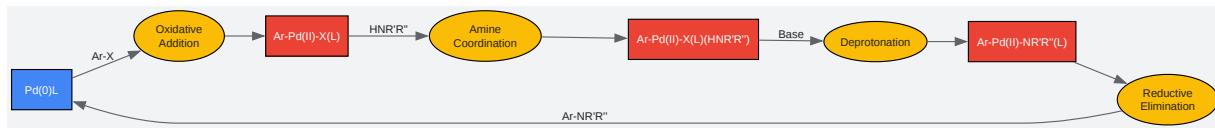
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. t-BuDavePhos has been shown to be an effective ligand for the coupling of a wide range of amines with aryl halides.

- **Reaction Setup:** To a 2-necked flask under a nitrogen atmosphere, add the palladium precatalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), the t-BuDavePhos ligand (or a similar ligand like XPhos, 3.0 mol%), and a strong base (e.g., sodium tert-butoxide, 2.0 equiv.).<sup>[4]</sup>
- **Solvent and Reagents:** Add anhydrous toluene and stir the mixture at room temperature for 5 minutes. Then, add the aryl halide (1.0 equiv.) and the amine (1.5 equiv.).<sup>[4]</sup>
- **Reaction Conditions:** Stir the resulting mixture at reflux for a specified time (e.g., 6 hours).<sup>[4]</sup>
- **Work-up:** After cooling to room temperature, quench the reaction with water. Separate the organic layer, wash with water and brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.<sup>[4]</sup>
- **Purification:** Purify the crude product by column chromatography on silica gel.<sup>[4]</sup>



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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

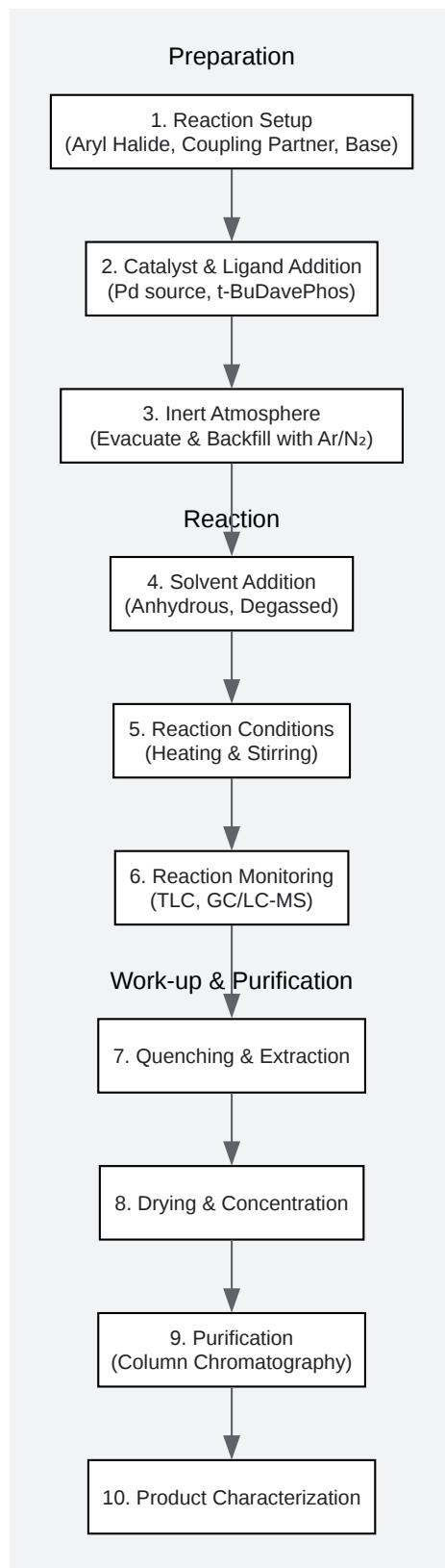
## Carbon-Oxygen (C-O) Coupling

t-BuDavePhos is also instrumental in facilitating the formation of C-O bonds, a critical transformation in the synthesis of ethers and other oxygen-containing compounds.

- **Reaction Setup:** In a glovebox, add the aryl halide (if solid), a base such as sodium tert-butoxide, and the palladium precatalyst with t-BuDavePhos to an oven-dried vial.
- **Reagent Addition:** Outside the glovebox, add the aryl halide (if liquid), an anhydrous solvent like 1,4-dioxane, and the alcohol via syringe under an inert atmosphere.
- **Reaction Conditions:** Seal the vial and place it in a preheated oil bath at a specified temperature (e.g., 40-100 °C). Stir the reaction mixture for the required time (typically 1-15 hours).
- **Work-up:** After cooling, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
- **Purification:** Purify the crude product by flash column chromatography on silica gel.

## Experimental Workflow Overview

The following diagram illustrates a general workflow for setting up and performing a palladium-catalyzed cross-coupling reaction using t-BuDavePhos.



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